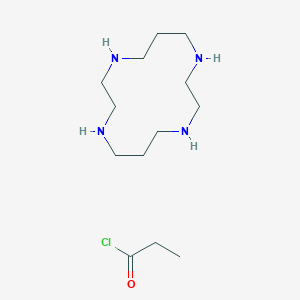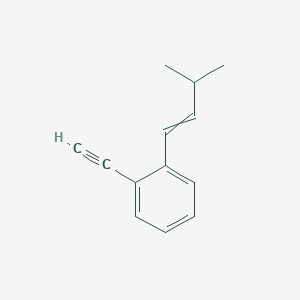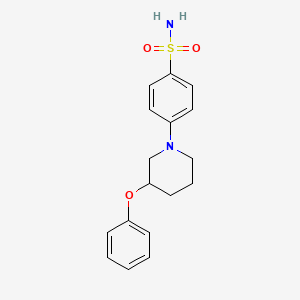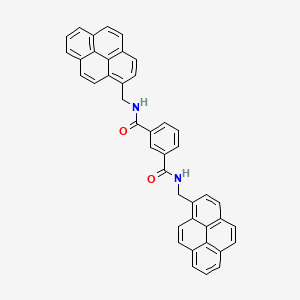
Propanoyl chloride;1,4,8,11-tetrazacyclotetradecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoyl chloride;1,4,8,11-tetrazacyclotetradecane: is a compound that combines the properties of propanoyl chloride and 1,4,8,11-tetrazacyclotetradecane Propanoyl chloride is an acyl chloride with the chemical formula C3H5ClO, commonly used in organic synthesis for introducing the propionyl group into moleculesIt is known for forming stable complexes with metal ions, making it valuable in coordination chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4,8,11-tetrazacyclotetradecane can be synthesized through various methods, including the cyclization of linear tetraamines. One common method involves the reaction of ethylenediamine with formaldehyde and ammonia, followed by cyclization to form the macrocyclic structure . Propanoyl chloride is typically prepared by the reaction of propanoic acid with thionyl chloride or phosphorus trichloride .
Industrial Production Methods: Industrial production of 1,4,8,11-tetrazacyclotetradecane involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. Propanoyl chloride is produced industrially by the chlorination of propanoic acid using thionyl chloride or phosphorus trichloride in a continuous process .
Análisis De Reacciones Químicas
Types of Reactions: 1,4,8,11-tetrazacyclotetradecane undergoes various chemical reactions, primarily involving its nitrogen atoms. It forms stable complexes with metal ions through coordination bonds. Propanoyl chloride, being an acyl chloride, is highly reactive and undergoes nucleophilic substitution reactions to form esters, amides, and other derivatives .
Common Reagents and Conditions:
Oxidation: 1,4,8,11-tetrazacyclotetradecane can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Propanoyl chloride reacts with alcohols, amines, and thiols to form esters, amides, and thioesters, respectively.
Major Products Formed:
Metal Complexes: 1,4,8,11-tetrazacyclotetradecane forms stable complexes with metals like copper, zinc, and iron.
Esters and Amides: Propanoyl chloride forms esters and amides when reacted with alcohols and amines.
Aplicaciones Científicas De Investigación
Chemistry: 1,4,8,11-tetrazacyclotetradecane is used as a ligand in coordination chemistry to form stable metal complexes.
Biology and Medicine: Propanoyl chloride derivatives are used in the synthesis of pharmaceuticals and agrochemicals. 1,4,8,11-tetrazacyclotetradecane-based metal complexes are explored for their antimicrobial and anticancer properties .
Industry: Propanoyl chloride is used in the production of various chemicals, including plasticizers, dyes, and pharmaceuticals. 1,4,8,11-tetrazacyclotetradecane is used in the synthesis of electroactive materials and as an antioxidant in rubber .
Mecanismo De Acción
Propanoyl Chloride: Propanoyl chloride reacts with nucleophiles through nucleophilic acyl substitution, forming esters, amides, and other derivatives. The reaction mechanism involves the attack of the nucleophile on the carbonyl carbon, followed by the elimination of chloride ion .
1,4,8,11-Tetrazacyclotetradecane: 1,4,8,11-tetrazacyclotetradecane forms coordination complexes with metal ions through its nitrogen atoms. The macrocyclic structure provides a stable environment for the metal ion, enhancing its reactivity and stability .
Comparación Con Compuestos Similares
1,4,7-Triazacyclononane: A smaller macrocyclic ligand with three nitrogen atoms, forming less stable complexes compared to 1,4,8,11-tetrazacyclotetradecane.
Uniqueness: 1,4,8,11-tetrazacyclotetradecane is unique due to its ability to form highly stable metal complexes with a wide range of metal ions. Its larger ring size compared to similar compounds allows for greater flexibility and stability in complex formation .
Propiedades
Número CAS |
828272-05-5 |
|---|---|
Fórmula molecular |
C13H29ClN4O |
Peso molecular |
292.85 g/mol |
Nombre IUPAC |
propanoyl chloride;1,4,8,11-tetrazacyclotetradecane |
InChI |
InChI=1S/C10H24N4.C3H5ClO/c1-3-11-7-9-13-5-2-6-14-10-8-12-4-1;1-2-3(4)5/h11-14H,1-10H2;2H2,1H3 |
Clave InChI |
DEZKMSCDPAJECQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)Cl.C1CNCCNCCCNCCNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-2-sulfanylbenzamide](/img/structure/B14222121.png)
![4-[2,2-Dibromo-1-(trifluoromethyl)cyclopropyl]-2-methylaniline](/img/structure/B14222123.png)
![1-[Phenyl(pyrrolidin-1-yl)methyl]naphthalen-2-ol](/img/structure/B14222130.png)
![16-Sulfanyl-N-[3-(trimethoxysilyl)propyl]hexadecanamide](/img/structure/B14222132.png)




![Carbamic acid, [1-(aminothioxomethyl)cyclopropyl]-, phenylmethyl ester](/img/structure/B14222160.png)

![Cyclopentanone, 2-methyl-2-[2-(4-nitrophenyl)-2-oxoethyl]-, (2S)-](/img/structure/B14222172.png)
